molecular formula C14H12BrClN2OS B5873179 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5873179
M. Wt: 371.7 g/mol
InChI Key: OOVNFYXBBQYVJT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and differentiation. It has also been suggested that the compound may exert its anti-inflammatory and antimicrobial activities by inhibiting the production of pro-inflammatory cytokines and the growth of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been extensively studied. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide for lab experiments include its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, the compound has been shown to exhibit high selectivity towards protein kinases, which makes it a promising candidate for the development of kinase inhibitors. However, the limitations of using this compound for lab experiments include its potential toxicity towards normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One potential area of research is the development of novel derivatives of this compound with improved solubility and selectivity towards specific protein kinases. Another area of research is the evaluation of the compound's potential as a therapeutic agent for the treatment of specific types of cancer, inflammation, and microbial infections. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-chloro-5-bromo-benzoic acid with 2-aminothiophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The scientific research application of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is mainly focused on its potential as a therapeutic agent. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as an inhibitor of protein kinases, which play a crucial role in the regulation of cell growth and differentiation.

properties

IUPAC Name

5-bromo-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2OS/c15-8-5-6-10(16)9(7-8)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h5-7H,1-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVNFYXBBQYVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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